1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Description
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a cyclopentyl group at the 1-position and a pyrrolidine-linked carbonyl moiety at the 5-position. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a scaffold for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects . The cyclopentyl substituent likely enhances steric bulk and lipophilicity, while the pyrrolidinyl carbonyl group may contribute to hydrogen bonding and conformational flexibility.
Properties
IUPAC Name |
(4-amino-2-cyclopentylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-11-9-15-17(10-5-1-2-6-10)12(11)13(18)16-7-3-4-8-16/h9-10H,1-8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLFGYUWZGPVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=C(C=N2)N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.
Pyrrolidin-1-ylcarbonyl Substitution: The pyrrolidin-1-ylcarbonyl group is introduced through an amide formation reaction, typically using pyrrolidine and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: This compound can be used to study enzyme interactions and receptor binding in biological systems.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl and pyrrolidin-1-ylcarbonyl groups may enhance binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of this compound include pyrazole derivatives with variations in substituents at the 1- and 5-positions. These modifications significantly influence bioactivity, solubility, and target affinity.
Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives
Activity Trends and Structure-Activity Relationships (SAR)
1-Position Substituents: Cyclopentyl vs. Cyclopropyl/Alkyl Groups: The cyclopentyl group in the target compound provides greater steric bulk compared to cyclopropyl () or linear alkyl chains (e.g., methyl in ). This bulk may enhance binding pocket occupancy in targets like kinases or TNF-α . Aromatic vs.
5-Position Substituents :
- Pyrrolidinyl Carbonyl vs. Piperidinyl Carbonyl : The pyrrolidine ring (5-membered) in the target compound offers a smaller, more rigid structure versus piperidine (6-membered) in the analogue 1-cyclopentyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine (). This difference could affect hydrogen-bonding geometry and metabolic stability.
- Carbonyl vs. Nitro or Aryl Groups : The carbonyl group in the target compound enables hydrogen bonding with target proteins, whereas nitro groups (e.g., ) or aryl moieties (e.g., pyridin-2-yl in ) prioritize electronic or π-π interactions.
Electronic and Steric Effects :
- The p-tolyl group in related compounds (e.g., compound 40a in ) was critical for TNF-α inhibition, with substitutions like 4-chloro or 4-methoxy reducing potency by altering electron density and steric fit .
- Positional Isomerism : Replacing the pyrazole’s 3-tert-butyl group with a 4-tert-butyl isomer (compound 40p in ) caused a >10-fold drop in activity, highlighting the sensitivity of electronic configuration .
Pharmacokinetic and Binding Properties
- Docking Scores : A structurally related compound, 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine, demonstrated a docking score of -7.0 kcal/mol (), suggesting strong target affinity. The target compound’s pyrrolidinyl carbonyl group may achieve similar or superior binding via optimized hydrogen bonds.
- Pyridine-containing analogues (e.g., ) balance lipophilicity with solubility via heteroaromatic rings.
Key Research Findings
- TNF-α Inhibition : Compounds with p-tolyl or cyclopentyl groups at the 1-position showed superior TNF-α inhibitory activity compared to isoxazole or imidazole analogues ().
- Kinase Selectivity: The pyrrolidinyl carbonyl group may mimic ATP’s adenine moiety in kinase binding pockets, a feature less pronounced in nitro- or aryl-substituted derivatives.
- Metabolic Stability : Bulkier substituents (e.g., cyclopentyl) may reduce cytochrome P450-mediated metabolism compared to linear alkyl chains .
Biological Activity
1-Cyclopentyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H20N4O
- Molecular Weight : 248.32 g/mol
- CAS Number : 2171318-49-1
- Structural Characteristics : The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The cyclopentyl and pyrrolidinyl groups contribute to its unique biological profile.
The precise mechanism of action of this compound is still under investigation. However, compounds with similar structures have been shown to interact with various biological targets, including:
- Receptors : Potential interactions with neurotransmitter receptors, leading to effects on mood and cognition.
- Enzymes : Inhibition of enzymes involved in metabolic pathways, which can affect cellular proliferation and survival.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity. For example, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Some studies suggest that pyrazole derivatives may possess neuroprotective properties. They could potentially modulate neurotransmitter systems or reduce oxidative stress in neuronal cells, thereby offering therapeutic benefits in neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
In a preclinical study involving xenograft models, a related pyrazole compound demonstrated significant tumor growth inhibition when administered in combination with standard chemotherapy agents. This supports the hypothesis that this compound may enhance the efficacy of existing cancer treatments.
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of a structurally related compound on models of Alzheimer's disease. Results indicated that treatment led to improved cognitive function and reduced amyloid plaque formation, suggesting potential applications for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
